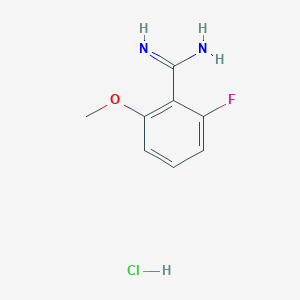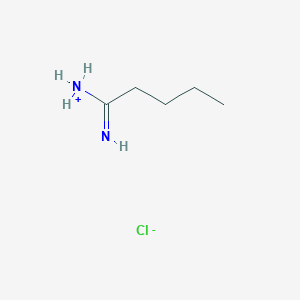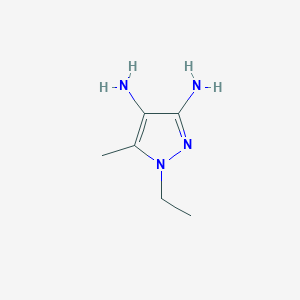
1-ethyl-5-methyl-1H-pyrazole-3,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-5-methyl-1H-pyrazole-3,4-diamine is a chemical compound belonging to the class of pyrazoles, which are heterocyclic aromatic organic compounds. Pyrazoles are characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2. This particular compound has an ethyl group at position 1, a methyl group at position 5, and amino groups at positions 3 and 4.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: One common synthetic route involves the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the pyrazole ring.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as pyrazole-3,4-dione.
Reduction: Reduction reactions can convert the amino groups to amine derivatives.
Substitution: Substitution reactions at the pyrazole ring can introduce different functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Pyrazole-3,4-dione derivatives.
Reduction: Amine derivatives.
Substitution: A variety of functionalized pyrazoles.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: It serves as a ligand in biological studies, interacting with various enzymes and receptors.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
作用机制
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism can vary depending on the specific application, but generally involves binding to the active site of the target molecule, leading to modulation of its activity.
相似化合物的比较
1-ethyl-5-methyl-1H-pyrazole-3,4-diamine is unique due to its specific substitution pattern on the pyrazole ring. Similar compounds include:
1-methyl-1H-pyrazole-3,4-diamine: Lacks the ethyl group at position 1.
1-ethyl-1H-pyrazole-3,4-diamine: Lacks the methyl group at position 5.
1-ethyl-5-methyl-1H-pyrazole-3-amine: Lacks the amino group at position 4.
These differences in substitution patterns can lead to variations in chemical reactivity, biological activity, and industrial applications.
属性
IUPAC Name |
1-ethyl-5-methylpyrazole-3,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-3-10-4(2)5(7)6(8)9-10/h3,7H2,1-2H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDGDNQLMVLMTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)N)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
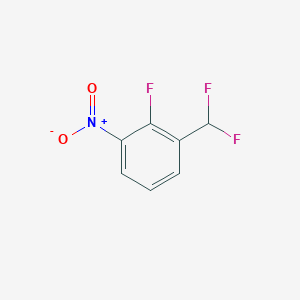
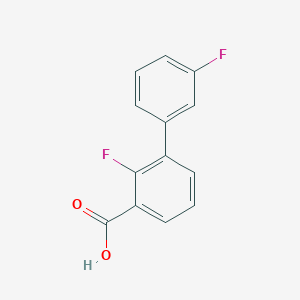
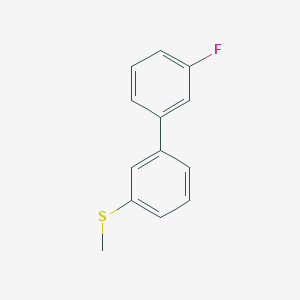

![2'-Fluoro-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B7838469.png)
![[1,1'-Biphenyl]-4-methanol, 2'-fluoro-3-(trifluoromethyl)-](/img/structure/B7838472.png)

![4-Amino-3'-fluoro-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B7838488.png)


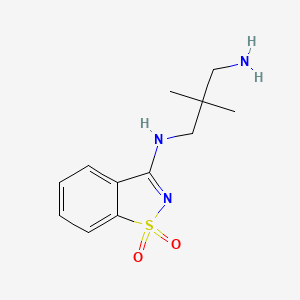
![[2-(Ethylthio)ethyl]methylamine](/img/structure/B7838521.png)
